molecular formula C6H10O3S B193022 3-(Acetylthio)-2-methylpropanoic acid CAS No. 33325-40-5

3-(Acetylthio)-2-methylpropanoic acid

Cat. No. B193022
CAS RN: 33325-40-5
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-UHFFFAOYSA-N
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Patent
US04154840

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[S:3])[CH3:2].[C:5]([OH:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]>>[C:1]([S:3][CH2:7][CH:6]([CH3:8])[C:5]([OH:10])=[O:9])(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam bath for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(=O)SCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04154840

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[S:3])[CH3:2].[C:5]([OH:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]>>[C:1]([S:3][CH2:7][CH:6]([CH3:8])[C:5]([OH:10])=[O:9])(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam bath for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(=O)SCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.